1'-ethyl-4'-(nitromethyl)-4'H-2,3'-biquinoline
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Overview
Description
1’-Ethyl-4’-(nitromethyl)-4’H-2,3’-biquinoline is an organic compound that belongs to the class of biquinolines Biquinolines are known for their unique structural features, which include two quinoline units linked together
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1’-ethyl-4’-(nitromethyl)-4’H-2,3’-biquinoline typically involves multi-step organic reactions. One common method is the electrophilic aromatic substitution, where the quinoline ring undergoes nitration followed by alkylation. The reaction conditions often require the use of strong acids like sulfuric acid and nitric acid for nitration, and alkyl halides for the alkylation step .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully chosen to ensure the efficiency and safety of the process.
Chemical Reactions Analysis
Types of Reactions
1’-Ethyl-4’-(nitromethyl)-4’H-2,3’-biquinoline can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form nitroso or nitro derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the quinoline rings.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Substitution: Sulfuric acid (H2SO4), nitric acid (HNO3), alkyl halides.
Major Products Formed
The major products formed from these reactions include various substituted quinolines, amines, and nitro derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1’-Ethyl-4’-(nitromethyl)-4’H-2,3’-biquinoline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of dyes, pigments, and other materials
Mechanism of Action
The mechanism by which 1’-ethyl-4’-(nitromethyl)-4’H-2,3’-biquinoline exerts its effects involves interactions with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the quinoline rings can intercalate with DNA or interact with proteins, affecting their function and activity .
Comparison with Similar Compounds
Similar Compounds
1-Ethyl-4-nitrobenzene: Similar in structure but lacks the biquinoline framework.
1-Methyl-4-nitrobenzene: Another related compound with a single benzene ring instead of the biquinoline structure
Uniqueness
1’-Ethyl-4’-(nitromethyl)-4’H-2,3’-biquinoline is unique due to its biquinoline structure, which provides distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
Properties
Molecular Formula |
C21H19N3O2 |
---|---|
Molecular Weight |
345.4 g/mol |
IUPAC Name |
1-ethyl-4-(nitromethyl)-3-quinolin-2-yl-4H-quinoline |
InChI |
InChI=1S/C21H19N3O2/c1-2-23-13-18(20-12-11-15-7-3-5-9-19(15)22-20)17(14-24(25)26)16-8-4-6-10-21(16)23/h3-13,17H,2,14H2,1H3 |
InChI Key |
XTDVPHJOOUEMFX-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(C2=CC=CC=C21)C[N+](=O)[O-])C3=NC4=CC=CC=C4C=C3 |
Origin of Product |
United States |
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